4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Descripción
This compound features a pyrimidine core substituted at position 4 with a 4-chlorophenylsulfanyl group, position 2 with a phenyl group, and position 5 with a carboxamide linked to a 3-(trifluoromethyl)phenyl moiety. The chlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF3N3OS/c25-17-9-11-19(12-10-17)33-23-20(14-29-21(31-23)15-5-2-1-3-6-15)22(32)30-18-8-4-7-16(13-18)24(26,27)28/h1-14H,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJTCMTTLXPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide (CAS: 400076-30-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.91 g/mol. Its structure features a pyrimidine core substituted with various functional groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H15ClF3N3OS |
| Molecular Weight | 485.91 g/mol |
| Purity | >90% |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide exhibit significant antimicrobial activity. For instance, derivatives containing the trifluoromethyl group have shown enhanced potency against various bacterial strains, including Mycobacterium tuberculosis . The presence of the chlorophenyl and sulfanyl groups may also enhance the compound's ability to penetrate bacterial membranes.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure can influence its biological activity. For example, variations in the substituents on the pyrimidine ring significantly affect the compound’s efficacy against target pathogens. Compounds with a trifluoromethyl group in specific positions have demonstrated improved selectivity and potency compared to their non-fluorinated analogs .
Study on Antimycobacterial Activity
A study evaluated a series of compounds, including those with similar structures to 4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide , for their effectiveness against M. tuberculosis. The results indicated that certain analogs exhibited minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, highlighting the potential of these compounds in developing new antimycobacterial agents .
Cytotoxicity Assessment
In another study focusing on cytotoxicity, it was found that several derivatives maintained low cytotoxicity levels (IC20 > 40 µM) while exhibiting high selectivity indices against M. tuberculosis compared to human liver cells (HepG2). This selectivity is crucial for developing safe therapeutic agents .
Aplicaciones Científicas De Investigación
Chemical Characteristics
- Molecular Formula : C24H19ClF3N3O4S
- Molecular Weight : 537.94 g/mol
- Key Functional Groups : Pyrimidine ring, carboxamide, sulfonyl group
The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
Anticancer Properties
Recent studies indicate that pyrimidine derivatives can inhibit various cancer cell lines. The structure of 4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide suggests potential interactions with key enzymes involved in cancer progression. For instance, compounds with similar structures have shown effectiveness against EGFR (epidermal growth factor receptor) mutations, which are common in non-small cell lung cancer .
Dipeptidyl Peptidase-IV Inhibition
The compound may also serve as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, which is crucial for managing type 2 diabetes mellitus. DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, leading to improved glycemic control. Research into the structure-activity relationship of similar compounds has revealed that substitutions such as trifluoromethyl groups can enhance inhibitory potency .
Inhibition of Enzymatic Activity
The presence of the sulfonyl and carboxamide groups suggests that the compound may interact with enzyme active sites through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of target enzymes involved in metabolic pathways related to cancer and diabetes .
Cellular Pathways
Studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The specific pathways activated by 4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide require further investigation but are promising based on related compounds .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in preclinical models:
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Substituent Variations on the Pyrimidine Core
Position 4: Sulfanyl vs. Other Linkers
- Target Compound: 4-(4-Chlorophenyl)sulfanyl group.
- : 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide.
- : 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine. Uses a phenoxy (O–) linker instead of sulfanyl. Oxygen’s higher electronegativity may reduce nucleophilicity but improve metabolic stability .
Position 5: Carboxamide Substituents
Electronic and Steric Effects of Aromatic Substituents
Chlorophenyl vs. Fluorophenyl
- Target Compound : 4-Chlorophenyl at position 4.
- and : Derivatives with 4-fluorophenyl groups. However, weaker electron-withdrawing effects may reduce stability .
Structural Modifications to the Pyrimidine Core
- : Furo[2,3-b]pyridine derivative.
- : 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone. Partial saturation of the pyrimidine ring introduces conformational flexibility, which may alter binding kinetics .
Data Tables
Table 1: Substituent Comparison of Pyrimidine Derivatives
Research Findings and Implications
- Sulfanyl vs. Phenoxy Linkers: Sulfanyl-containing compounds (e.g., target, ) may exhibit enhanced nucleophilic reactivity, making them suitable for covalent inhibitor design. Phenoxy derivatives () prioritize metabolic stability .
- Trifluoromethyl Effects : The CF₃ group in the target compound likely improves pharmacokinetics by resisting oxidative metabolism, a feature shared with .
- Crystallographic Insights : SHELX-refined structures () suggest that substituents like CF₃ and sulfanyl influence molecular packing and crystal stability, which are critical for formulation development .
Q & A
Q. What are the key synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions:
- Pyrimidine ring formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/ethanol) .
- Sulfanyl group introduction : Nucleophilic substitution using 4-chlorothiophenol in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyrimidine carboxylic acid and 3-(trifluoromethyl)aniline . Critical considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (<sup>1</sup>H/<sup>13</sup>C) and LC-MS to confirm purity (>95%) .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : Assigns protons (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 488.05) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine core and substituents (e.g., ~12° twist for phenyl groups) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm<sup>−1</sup>) .
Q. How is biological activity assessed in preliminary studies?
- In vitro enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
- Cellular cytotoxicity : MTT assays on cancer cell lines (IC50 values reported in μM ranges) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) .
- Computational docking : Predict binding modes using AutoDock Vina or Schrödinger Suite .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., chloro vs. fluoro groups) alter target affinity .
- Assay conditions : Differences in pH, serum proteins, or incubation time affect potency . Methodological solutions :
- Conduct side-by-side comparisons under standardized conditions.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Perform meta-analyses of structure-activity relationship (SAR) data .
Q. What strategies optimize solubility and pharmacokinetic properties?
- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Co-solvent systems : Test DMSO/PEG-400 mixtures for in vivo formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- LogP reduction : Replace trifluoromethyl with polar groups (e.g., -SO2NH2) while maintaining activity .
Q. How to identify off-target effects in kinase inhibition studies?
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) .
- CRISPR-Cas9 knockouts : Validate target specificity in cell lines .
- Thermal shift assays : Detect compound-induced protein stabilization across proteomes .
Key Research Gaps and Recommendations
- Mechanistic studies : Elucidate the compound’s interaction with ATP-binding pockets using cryo-EM .
- In vivo toxicity : Assess hepatotoxicity in rodent models via ALT/AST profiling .
- Synergistic combinations : Test with checkpoint inhibitors (e.g., anti-PD-1) in oncology models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
